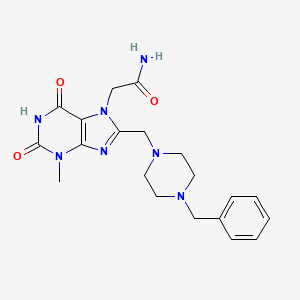

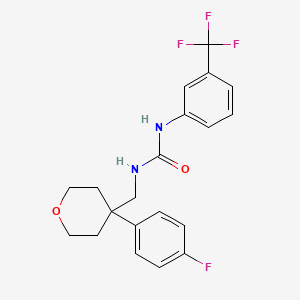

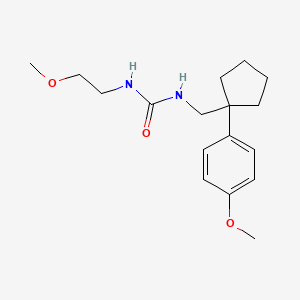

![molecular formula C24H18Cl2N4S B2548419 7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine CAS No. 692737-04-5](/img/structure/B2548419.png)

7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Reactivity and Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones involves a reaction of ammonium acetate with ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates. These intermediates are prepared from ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates by reacting with dimethylformamide dimethylacetal. This process indicates that the pyrazolo[1,5-a]pyrimidine scaffold can be modified to introduce various substituents, which may affect the reactivity and potential biological activity of the resulting compounds. The presence of a 2-hydroxy group in the starting material can lead to O-alkylation under the reaction conditions used for the synthesis .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is confirmed using spectroscopic methods such as infrared spectroscopy (IR) and proton nuclear magnetic resonance (1 H-NMR). These techniques are essential for verifying the presence of specific functional groups and the overall molecular framework of the pyrazolo[1,5-a]pyrimidine derivatives. The identification of a 5-methyl isomer during the synthesis of ethyl 2-hydroxy-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate suggests that isomerization can occur, which is an important consideration in the structural analysis of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives are multi-step and can lead to the formation of various by-products, such as the 5-methyl isomer mentioned earlier. The reactivity of the pyrazolo[1,5-a]pyrimidine core can be influenced by the substituents attached to it, as seen in the O-alkylation of compounds bearing a 2-hydroxy group. Understanding the chemical reactions and the conditions that favor the formation of the desired product is crucial for optimizing the synthesis and yield of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are not explicitly detailed in the provided data. However, the use of IR and 1 H-NMR for structural confirmation suggests that these compounds have distinct spectroscopic signatures that can be used to deduce certain properties. For instance, the presence of electron-withdrawing or electron-donating groups can affect the chemical shift in NMR spectroscopy and the absorption bands in IR spectroscopy. These properties are important for predicting the behavior of these compounds in biological systems and their potential as therapeutic agents .

Antitumor Activities Research

The antitumor activities of pyrazolo[1,5-a]pyrimidine derivatives are of significant interest. The synthesis of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide was motivated by the known antitumor activity of the pyrazolo pyrimidine scaffold. The synthesized compound was evaluated in vivo for its antitumor efficacy, with cyclophosphamide (CTX) serving as a positive control. The results indicated that compound 7 exhibits promising antitumor activities, which could be attributed to the specific arrangement of substituents on the pyrazolo[1,5-a]pyrimidine core .

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidines, including the specific chemical compound , are recognized for their broad range of medicinal properties, such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. Significant advances in synthetic strategies for developing drug-like candidates utilizing this scaffold have been made. Structure-activity relationship (SAR) studies have highlighted the importance of this compound class in drug discovery, urging medicinal chemists to explore further its potential in developing new drug candidates. This review by Cherukupalli et al. (2017) marks the first compilation of significant advances in the field since the 1980s, underscoring the versatility and potential of the pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry (Cherukupalli et al., 2017).

Applications in Heterocyclic Chemistry

The pyrazolo[1,5-a]pyrimidine derivative is part of a larger family of compounds with significant roles in heterocyclic chemistry. Studies have demonstrated its utility in synthesizing complex molecules, highlighting its importance in the pharmaceutical industry due to its bioavailability and broader synthetic applications. A comprehensive review by Parmar et al. (2023) covers synthetic pathways employed for the development of pyranopyrimidine scaffolds, emphasizing the versatility and applicability of these compounds in medicinal and pharmaceutical contexts (Parmar et al., 2023).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

Understanding the regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines, including the specific compound , is crucial for optimizing its medicinal properties. A review focused on the reactions of 3(5)-aminopyrazoles with bielectrophilic reagents, leading to pyrazolo[1,5-a]pyrimidines, reveals the significance of regio-orientation in synthesizing these compounds. This analysis by Mohamed and Mahmoud (2019) provides insight into the controversy and challenges associated with the regio-orientation of substituents on the pyrimidine ring, highlighting the need for further research in this area (Mohamed & Mahmoud, 2019).

Safety And Hazards

Propiedades

IUPAC Name |

7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Cl2N4S/c1-15-3-4-16(2)29(15)22-10-12-31-24(22)21-14-23-27-11-9-19(30(23)28-21)8-6-17-5-7-18(25)13-20(17)26/h3-14H,1-2H3/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWMCOZNWYBMCP-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C=CC5=C(C=C(C=C5)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)/C=C/C5=C(C=C(C=C5)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

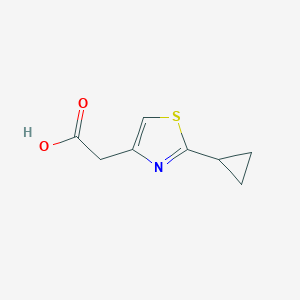

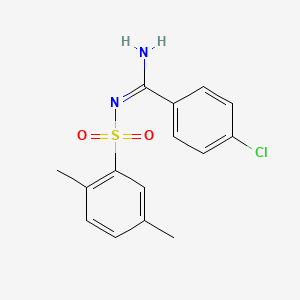

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromothiophene-2-carboxylate](/img/structure/B2548343.png)

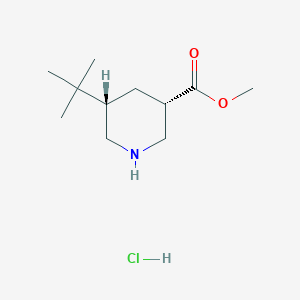

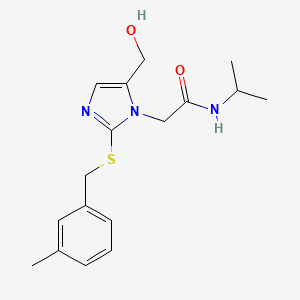

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2548348.png)

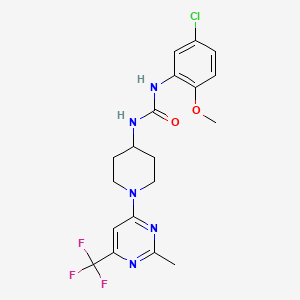

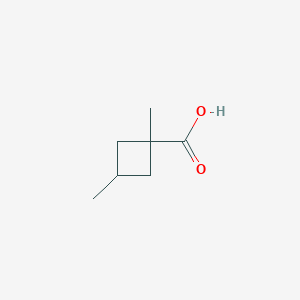

![Methyl 6-(furan-2-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2548352.png)

![N-(4-fluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2548354.png)

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2548357.png)